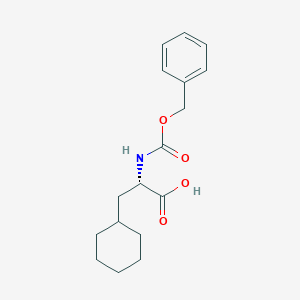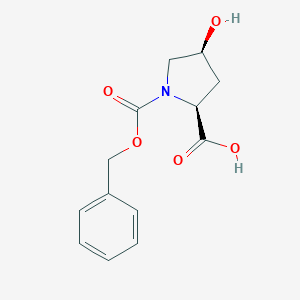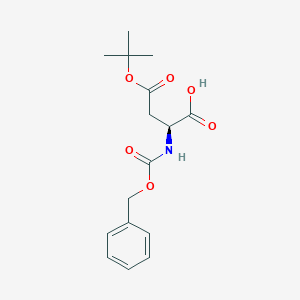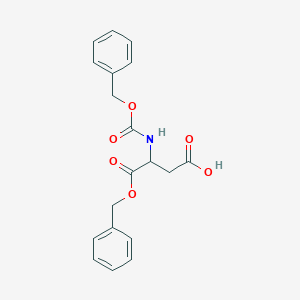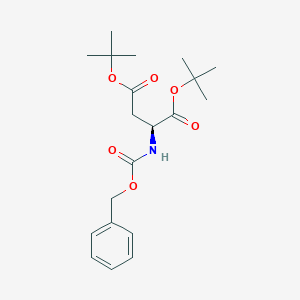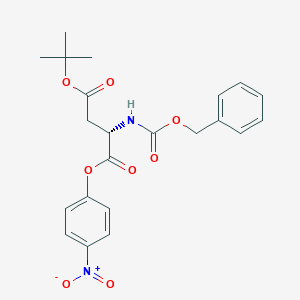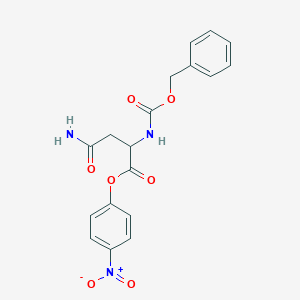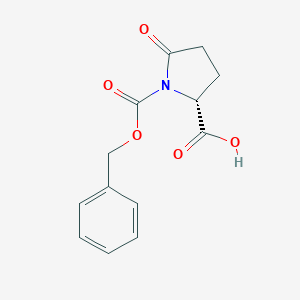
Z-D-Pyr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-Pyr-OH, also known as Cbz-D-pyroglutamic acid, is a white crystalline solid with the molecular formula C19H17N3O5 and a molecular weight of 375.36 g/mol . It is soluble in alcohol and some organic solvents but insoluble in water . This compound is used in various biochemical and pharmaceutical research applications.
Métodos De Preparación
The preparation of Z-D-Pyr-OH involves the synthesis of D-pyroglutamic acid, followed by its reaction with benzyl chloroformate chloride (Cbz) . The synthetic route typically includes the following steps:
Synthesis of D-pyroglutamic acid: This is achieved through chemical synthesis.
Reaction with benzyl chloroformate chloride: D-pyroglutamic acid is reacted with benzyl chloroformate chloride to produce this compound.
Análisis De Reacciones Químicas
Z-D-Pyr-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Z-D-Pyr-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide synthesis: It is used as a reagent for the synthesis of peptides and proteins.
Pharmaceutical research: It is used in the development of pharmaceutical compounds with specific physicochemical properties.
Biochemical research: It is used in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of Z-D-Pyr-OH involves its interaction with specific molecular targets and pathways. It acts as a reagent in various biochemical reactions, facilitating the synthesis of peptides and proteins. The compound’s effects are mediated through its ability to form stable complexes with other molecules, thereby influencing their chemical and physical properties .
Comparación Con Compuestos Similares
Z-D-Pyr-OH is similar to other compounds such as pyrazolines and pyrrolopyrazines, which are also used in pharmaceutical and biochemical research . this compound is unique due to its specific molecular structure and properties, which make it particularly useful in the synthesis of peptides and proteins. Similar compounds include:
Propiedades
IUPAC Name |
(2R)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSFUGXCSGOKJX-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
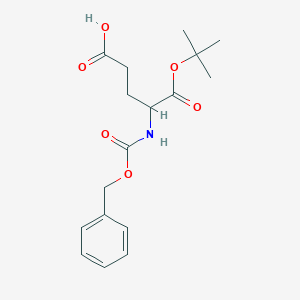
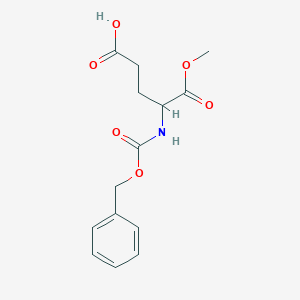
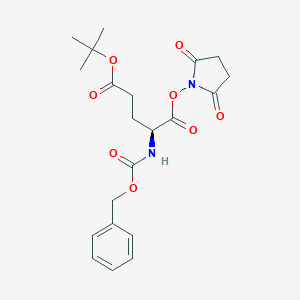
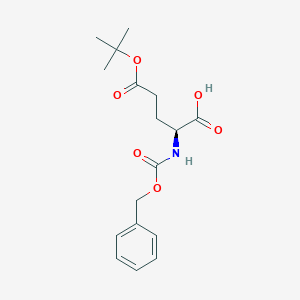
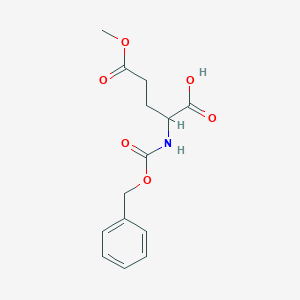
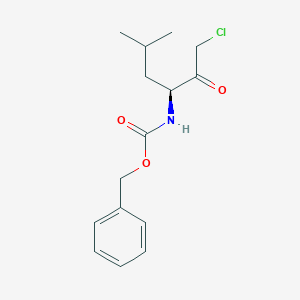
![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)
